![molecular formula C10H8BrNS B13871218 4-Bromo-5-phenylthiophen-3-amine](/img/structure/B13871218.png)
4-Bromo-5-phenylthiophen-3-amine
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Overview
Description
4-Bromo-5-phenylthiophen-3-amine is a heterocyclic compound with the molecular formula C10H8BrNS. It is characterized by a thiophene ring substituted with a bromine atom at the 4-position and a phenyl group at the 5-position, along with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiophen-3-amine typically involves the bromination of 5-phenylthiophen-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from thiophene derivatives. The process includes bromination, amination, and phenylation steps, each optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-phenylthiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the amine group can be reduced to form corresponding amines or imines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
- Substituted thiophenes
- Sulfoxides and sulfones
- Biaryl and styrene derivatives
Scientific Research Applications
4-Bromo-5-phenylthiophen-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenylthiophen-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the phenyl group can enhance its binding affinity and specificity towards these targets. The thiophene ring provides a planar structure that can facilitate π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 4-(4-Bromophenyl)-thiazol-2-amine
- 5-Phenylthiophene-2-carboxylic acid
Comparison: 4-Bromo-5-phenylthiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other thiophene derivatives, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications. Its bromine atom provides a versatile handle for further functionalization, while the phenyl group enhances its electronic properties .
Properties
Molecular Formula |
C10H8BrNS |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
4-bromo-5-phenylthiophen-3-amine |
InChI |
InChI=1S/C10H8BrNS/c11-9-8(12)6-13-10(9)7-4-2-1-3-5-7/h1-6H,12H2 |
InChI Key |
KOMZEAJQTVZKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CS2)N)Br |
Origin of Product |
United States |
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